Cas no 1897525-43-7 (2-(tert-butoxy)methylazetidine)

2-(tert-Butoxy)methylazetidine is a specialized azetidine derivative featuring a tert-butoxymethyl substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The azetidine ring provides a constrained, nitrogen-containing scaffold, valuable for modulating molecular properties in drug discovery. The tert-butoxymethyl group offers steric protection and stability, making the compound suitable for use under demanding reaction conditions. Its structural features enable applications as a building block in the synthesis of bioactive molecules, particularly where rigid, cyclic amines are required. The compound’s stability and functional group compatibility make it a versatile intermediate for medicinal chemistry and materials science research.
2-(tert-butoxy)methylazetidine structure
1897525-43-7 structure
商品名:2-(tert-butoxy)methylazetidine
CAS番号:1897525-43-7
MF:C8H17NO
メガワット:143.226682424545
CID:6409629
PubChem ID:115070941

2-(tert-butoxy)methylazetidine 化学的及び物理的性質

名前と識別子

    • 2-(tert-butoxy)methylazetidine
    • 2-[(tert-butoxy)methyl]azetidine
    • 1897525-43-7
    • EN300-1788443
    • インチ: 1S/C8H17NO/c1-8(2,3)10-6-7-4-5-9-7/h7,9H,4-6H2,1-3H3
    • InChIKey: ALQRMVKHSARODQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)CC1CCN1

計算された属性

  • せいみつぶんしりょう: 143.131014166g/mol
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 106
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

2-(tert-butoxy)methylazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788443-1.0g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
1g
$1272.0 2023-06-02
Enamine
EN300-1788443-10g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
10g
$5467.0 2023-09-19
Enamine
EN300-1788443-2.5g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
2.5g
$2492.0 2023-09-19
Enamine
EN300-1788443-0.05g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
0.05g
$1068.0 2023-09-19
Enamine
EN300-1788443-10.0g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
10g
$5467.0 2023-06-02
Enamine
EN300-1788443-1g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
1g
$1272.0 2023-09-19
Enamine
EN300-1788443-0.25g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
0.25g
$1170.0 2023-09-19
Enamine
EN300-1788443-0.5g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
0.5g
$1221.0 2023-09-19
Enamine
EN300-1788443-0.1g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
0.1g
$1119.0 2023-09-19
Enamine
EN300-1788443-5.0g
2-[(tert-butoxy)methyl]azetidine
1897525-43-7
5g
$3687.0 2023-06-02

2-(tert-butoxy)methylazetidine 関連文献

2-(tert-butoxy)methylazetidineに関する追加情報

Introduction to 2-(tert-butoxy)methylazetidine (CAS No. 1897525-43-7)

2-(tert-butoxy)methylazetidine, identified by the chemical compound code CAS No. 1897525-43-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, a heterocyclic structure characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a tert-butoxymethyl substituent on the azetidine ring imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The tert-butoxymethylazetidine moiety is particularly noteworthy due to its stability and reactivity, which can be leveraged in various synthetic pathways. The tert-butyl group, known for its steric hindrance and electron-donating effects, plays a crucial role in modulating the electronic and steric environment of the molecule. This characteristic is especially beneficial in controlling reaction outcomes during the synthesis of more complex molecular architectures, such as those found in drug candidates.

In recent years, there has been growing interest in azetidine derivatives due to their potential applications in medicinal chemistry. The five-membered ring structure of azetidine provides a versatile scaffold for designing molecules with specific biological activities. For instance, modifications at the nitrogen or carbon positions can lead to compounds with enhanced binding affinity to biological targets, making them promising candidates for therapeutic intervention.

One of the most compelling aspects of 2-(tert-butoxy)methylazetidine is its utility as a building block in the synthesis of more complex pharmacophores. The tert-butoxymethyl group serves as an excellent handle for further functionalization, allowing chemists to introduce additional substituents or linkages as needed. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of diverse molecular libraries is essential for identifying lead compounds.

Recent studies have highlighted the role of azetidine derivatives in developing novel therapeutic agents. For example, researchers have explored the use of azetidine-based scaffolds in creating kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The stability provided by the tert-butoxymethyl group ensures that these intermediates can be handled under a wide range of conditions without degradation, thereby facilitating their incorporation into final drug candidates.

The synthesis of 2-(tert-butoxy)methylazetidine typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only enhance the efficiency of production but also improve the overall quality of the final product.

In addition to its synthetic utility, 2-(tert-butoxy)methylazetidine has shown promise in preliminary biological evaluations. While comprehensive pharmacological studies are still ongoing, initial results suggest that this compound exhibits interesting interactions with certain biological targets. These findings underscore its potential as a precursor for developing novel therapeutics with unique mechanisms of action.

The pharmaceutical industry continues to invest heavily in exploring new molecular entities derived from azetidine scaffolds. The structural features of 2-(tert-butoxy)methylazetidine, combined with its synthetic accessibility, position it as a key intermediate in this ongoing effort. As research progresses, it is anticipated that more applications will emerge, further solidifying its importance in medicinal chemistry.

From a regulatory perspective, ensuring the quality and consistency of 2-(tert-butoxy)methylazetidine is paramount. Manufacturers must adhere to stringent guidelines to guarantee that the compound meets all necessary specifications for use in pharmaceutical applications. This includes rigorous testing for purity, stability, and compatibility with other reagents used in drug synthesis.

The future prospects for 2-(tert-butoxy)methylazetidine appear promising, with ongoing research aiming to uncover new synthetic routes and expand its applications in drug development. Collaborative efforts between academic institutions and industry partners will be crucial in realizing these goals and translating laboratory discoveries into viable therapeutic options for patients worldwide.

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